molecular formula C15H16FN3O2 B2533725 N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448035-27-5

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

货号: B2533725
CAS 编号: 1448035-27-5
分子量: 289.31
InChI 键: QFKDAHQUJIOWFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS 1448035-27-5) is a pyrazolo-oxazine derivative characterized by a bicyclic core structure fused with a six-membered oxazine ring and a 4-fluorophenethyl group attached to the carboxamide moiety at position 2 of the pyrazole ring . This specific substitution pattern, featuring a phenethyl linker, distinguishes it from structurally related compounds and can influence properties such as metabolic stability and target selectivity . With a molecular formula of C₁₅H₁₆FN₃O₂ and a molecular weight of 289.30 g/mol, this compound serves as a valuable chemical intermediate in synthesizing other heterocyclic compounds and for exploring new materials with specific functionalities . In research settings, this compound has been investigated for its diverse biological activities. Studies suggest it exhibits potential in antimicrobial and antiviral research, with ongoing evaluations of its effectiveness against viruses such as influenza A . Its mechanism of action is primarily attributed to the interaction with specific molecular targets; for instance, related pyrazole carboxamide compounds have been shown to disrupt mitochondrial function by inhibiting key enzymes in the respiratory chain, such as complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase) . Furthermore, the compound's core structure is associated with potential enzyme inhibition and receptor modulation in the central nervous system, indicating possible applications in neuroprotective research and oncology . The synthesis of this compound typically involves multicomponent reactions and cyclization, often utilizing catalysts like Rhodium(II) carbenoids under temperature-controlled conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-12-4-2-11(3-5-12)6-7-17-15(20)13-10-14-19(18-13)8-1-9-21-14/h2-5,10H,1,6-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKDAHQUJIOWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCC3=CC=C(C=C3)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of 4-fluorophenethylamine with a suitable pyrazole derivative under cyclization conditions to form the oxazine ring . The reaction conditions often involve the use of catalysts such as Rhodium (II) carbenoids and temperature-controlled environments .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted cyclizations, can enhance the sustainability and efficiency of the production process .

化学反应分析

Types of Reactions

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

科学研究应用

Chemistry

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is utilized as an intermediate in synthesizing other heterocyclic compounds and polymers. Its unique structure allows for various modifications that can lead to new materials with desirable properties.

Biology

The compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have indicated that it may inhibit the growth of certain bacteria and fungi.
  • Antiviral Activity: Research is ongoing to evaluate its effectiveness against viruses such as influenza A .

Medicine

Research is focused on exploring its therapeutic potential:

  • Cancer Treatment: Preliminary studies suggest that this compound may inhibit cell proliferation in cancer models, making it a candidate for anticancer drug development .
  • Infectious Diseases: Its antiviral properties are being investigated for potential treatments against various viral infections .

Industry

In industrial applications, the compound is being explored for its role as a catalyst in chemical reactions and as a precursor for developing new materials with specific functionalities.

Case Studies

Study TitleFocusFindings
Antiviral Activity of this compoundEvaluation of antiviral propertiesDemonstrated effectiveness against influenza A virus in vitro .
Anticancer PropertiesInvestigation of anticancer activityShowed significant growth inhibition in multiple cancer cell lines (e.g., SNB-19, OVCAR-8) with percent growth inhibitions exceeding 75% .
Synthesis and CharacterizationDevelopment of synthetic routesEstablished efficient synthesis methods involving multicomponent reactions .

作用机制

The mechanism of action of N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Key Observations :

  • Positional isomerism : Carboxamide placement at position 2 (target compound) versus 3 (LFM) alters electronic distribution and steric interactions, which may influence target selectivity.
  • Fluorine substitution: The 4-fluorophenethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs like N-(1-phenylethyl) derivatives .
  • Linker flexibility : Phenethyl (two-carbon chain) versus benzyl (one-carbon) linkers affect conformational freedom and binding pocket compatibility .

Phosphodiesterase 4 (PDE4) Inhibition

While the target compound’s PDE4 inhibition data are unavailable, structurally related pyrazolo-oxazine carboxamides exhibit nanomolar to micromolar IC₅₀ values:

Compound IC₅₀ (nM) Target
3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide 108.0 PDE4C
3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide 160.0 PDE4C

The target compound’s lack of fluorine at position 6 and cyclopropyl substitution may reduce PDE4 affinity compared to these analogs.

NLRP3 Inflammasome Inhibition

GDC-2394, a pyrazolo-oxazine sulfonamide, is a potent NLRP3 inhibitor (IC₅₀ < 10 nM) with demonstrated efficacy in preclinical inflammation models . Although the target compound lacks the sulfonamide group critical for NLRP3 binding, its carboxamide moiety and fluorinated tail may retain partial activity through hydrophobic interactions.

生物活性

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has attracted attention due to its potential therapeutic applications and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential clinical applications.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C15_{15}H16_{16}FN3_3O2_2
  • Molecular Weight : 289.30 g/mol
  • CAS Number : 1448035-27-5

The structure features a pyrazolo[5,1-b][1,3]oxazine core, which is known for its diverse biological activities and synthetic versatility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. This inhibition can disrupt critical signaling pathways that promote tumor growth.
  • Receptor Modulation : It may act on various receptors in the central nervous system (CNS), indicating possible applications in treating neurological disorders.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. In vitro assays demonstrated significant cytotoxicity against several cancer types, including breast and lung cancers.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)12.5Apoptosis induction
A549 (lung cancer)15.3Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neurodegeneration, it exhibited protective effects against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in conditions such as Alzheimer’s disease.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation .
  • Neuroprotection Research : Another research effort focused on the neuroprotective effects of this compound in an animal model of Parkinson's disease. The findings suggested that treatment with the compound led to improved motor function and reduced neuronal loss compared to control groups .
  • Mechanistic Insights : Additional studies have explored the molecular mechanisms underlying its biological effects. It was found that the compound interacts with specific signaling pathways involved in cell survival and apoptosis regulation .

常见问题

Basic: What synthetic strategies are employed to construct the pyrazolo[5,1-b][1,3]oxazine core?

The pyrazolo-oxazine scaffold is typically synthesized in 3–4 steps from commercially available pyrazoles. Key steps include:

  • Regiocontrolled functionalization : Introduction of a protected hydroxyethyl group on the pyrazole N1 position to generate pyrazole-5-aldehydes in high yields (e.g., 85–90%) .
  • Cyclization : Deprotection and reduction of intermediates to form fused heterocycles, enabling diverse substitution patterns .
  • Post-functionalization : Sulfonylation or carboxamide coupling at the 2-position for target compound diversification .

Advanced: How can regiocontrolled synthesis be optimized to avoid undesired byproducts in pyrazolo-oxazine derivatives?

Regiochemical control is achieved via:

  • Protecting group strategies : Use of tert-butyldimethylsilyl (TBS) groups to direct aldehyde formation exclusively at the pyrazole 5-position, minimizing competing pathways .
  • Lactol intermediates : Stabilization of reactive intermediates to prevent epimerization or decomposition during cyclization .
  • Catalytic conditions : Optimization of reaction temperature and solvent polarity (e.g., THF vs. DCM) to enhance regioselectivity .

Basic: What is the primary pharmacological target of this compound, and how is it validated?

The compound acts as a potent NLRP3 inflammasome inhibitor , validated through:

  • In vitro assays : IL-1β release inhibition in human PBMCs (IC₅₀ < 50 nM) .
  • Target engagement studies : Competitive binding assays using biotinylated NLRP3 probes .
  • Genetic validation : NLRP3-knockout models showing abolished compound activity .

Advanced: What structural modifications improve solubility while maintaining NLRP3 inhibitory potency?

Key strategies include:

  • Introduction of basic amines : Substitution at the 6-position with methylamino groups increases aqueous solubility (e.g., >100 μM in PBS) without compromising lipophilic ligand efficiency (LLE > 5) .
  • Heterocyclic replacements : Replacing phenyl rings with pyridine or pyrimidine reduces ClogP (e.g., from 4.2 to 3.1) and enhances solubility at low pH, critical for oral bioavailability .
  • Sulfonamide vs. carboxamide : Sulfonylurea derivatives (e.g., JT-001) show improved metabolic stability but require renal safety profiling due to precipitation risks .

Advanced: How are off-target effects assessed during preclinical development?

Comprehensive safety profiling involves:

  • Panel screening : Testing against 50+ kinases, GPCRs, and ion channels to rule out promiscuity .
  • Cytotoxicity assays : HepG2 and HEK293 cell viability studies (IC₅₀ > 10 μM) .
  • In vivo toxicokinetics : Monitoring renal and hepatic biomarkers (e.g., BUN, ALT) in cynomolgus monkeys to detect organ-specific toxicity .

Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy?

Methodological approaches include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlating plasma exposure (AUC) with target engagement in tissues .
  • Species-specific metabolism : Comparative microsomal stability studies (human vs. rodent) to adjust dosing regimens .
  • Formulation optimization : Use of amorphous solid dispersions or co-solvents to enhance bioavailability in low-solubility compounds .

Basic: What in vivo models are used to evaluate efficacy in NLRP3-driven diseases?

  • Acute inflammation : LPS-induced endotoxemia in mice, measuring IL-1β suppression in serum .
  • Chronic models : MSU crystal-induced peritonitis or high-fat diet-induced NASH in rodents .
  • Disease-relevant endpoints : Histopathological scoring of liver fibrosis or plaque stability in atherosclerosis models .

Advanced: What analytical techniques resolve structural ambiguities in pyrazolo-oxazine derivatives?

  • X-ray crystallography : Definitive confirmation of regiochemistry (e.g., distinguishing 5- vs. 7-substituted isomers) .
  • 2D NMR : NOESY correlations to assign relative stereochemistry in dihydrooxazine rings .
  • High-resolution mass spectrometry (HRMS) : Validation of molecular formulas for novel analogs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。